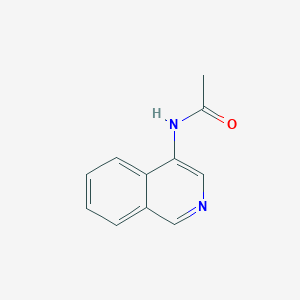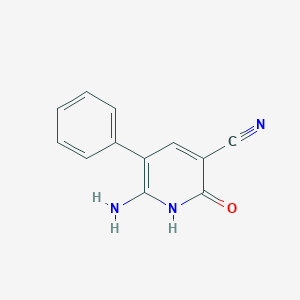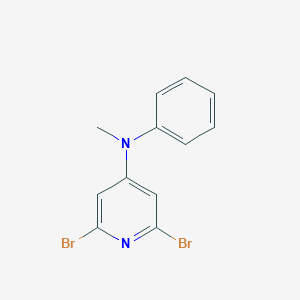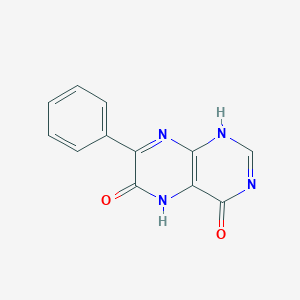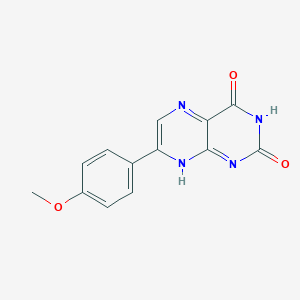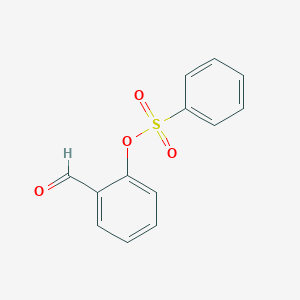
2-甲酰基苯基苯磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzenesulfonate group
科学研究应用
2-Formylphenyl benzenesulfonate has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
Target of Action
Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .
Mode of Action
It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.
Pharmacokinetics
In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.
Result of Action
Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.
生化分析
Biochemical Properties
It has been found that derivatives of this compound can inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds with the pivotal active site Cys387 residue . This interaction suggests that 2-Formylphenyl benzenesulfonate may have potential as a biochemical agent.
Cellular Effects
Derivatives of this compound have shown promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . They also demonstrated significant antibacterial activity, while one compound exhibited substantial antifungal activity . These findings suggest that 2-Formylphenyl benzenesulfonate may influence cell function and cellular processes.
Molecular Mechanism
It is known that its derivatives can exert their inhibitory effects on the DprE1 enzyme through the formation of hydrogen bonds
准备方法
Synthetic Routes and Reaction Conditions
2-Formylphenyl benzenesulfonate can be synthesized through the reaction of salicylaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield. Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to convert phenols into their corresponding benzenesulfonate esters .
Industrial Production Methods
Industrial production of 2-formylphenyl benzenesulfonate may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
2-Formylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxymethylphenyl benzenesulfonate.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Salicylaldehyde: Similar structure but lacks the sulfonate group.
Benzaldehyde: Contains a formyl group but lacks the phenyl benzenesulfonate structure.
Benzenesulfonyl chloride: Contains the sulfonate group but lacks the formyl group.
Uniqueness
2-Formylphenyl benzenesulfonate is unique due to the combination of the formyl and sulfonate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
(2-formylphenyl) benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLLZDOQOCIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

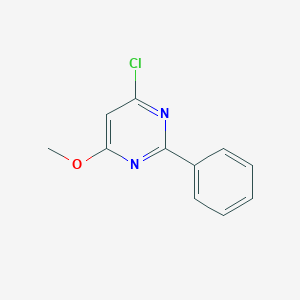
![4(3H)-Pyrimidinone, 6-amino-5-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B372848.png)


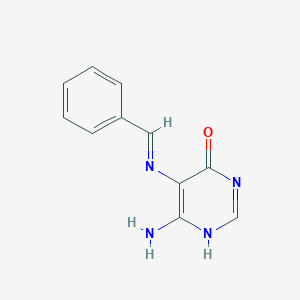
![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)
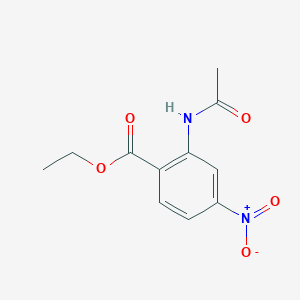
![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)
